1-(2-Bromopyridin-4-yl)propan-2-one
Description
1-(2-Bromopyridin-4-yl)propan-2-one is a brominated pyridine derivative featuring a propan-2-one (acetone) substituent at the 4-position of the pyridine ring and a bromine atom at the 2-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structure combines the electron-withdrawing effects of the bromine atom and the ketone group, making it reactive in nucleophilic substitution and condensation reactions .
Synthesis of this compound typically involves functionalization of 2-bromo-4-methylpyridine. For example, a reported method involves oxidation or condensation reactions to introduce the propan-2-one moiety . Mass spectrometry (MS) data for the compound show prominent fragments at m/z 272 (M⁺), 257 (M⁺–CH₃), and 240 (M⁺–Br), confirming its structural integrity .
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)propan-2-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)4-7-2-3-10-8(9)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
PSCQOZKOSQQMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Analogous Compounds
Spectroscopic and Analytical Data
- Mass Spectrometry: this compound shows a base peak at m/z 240 (M⁺–Br), whereas its ethanone analog fragments at m/z 257 (M⁺–CH₃) . The trifluoromethyl derivative exhibits a molecular ion at m/z 245.24, with characteristic CF₃-related fragmentation .
NMR Spectroscopy :
- In this compound, the methyl group adjacent to the ketone appears as a singlet near δ 2.17 ppm, while pyridinyl protons resonate between δ 6.72–8.07 ppm .
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